6-(3-Aminophenyl)pyridin-2-amine
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Overview
Description
6-(3-Aminophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol It is characterized by the presence of an aminophenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Aminophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and an arylboronic acid as the coupling partner . The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(3-Aminophenyl)pyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Aminophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-Aminophenyl)pyridin-3-amine: Another aminophenyl-pyridine derivative with similar structural features.
2-Aminopyridine: A simpler aminopyridine compound used in the production of various drugs.
Uniqueness
6-(3-Aminophenyl)pyridin-2-amine is unique due to the specific position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(3-aminophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,12H2,(H2,13,14) |
InChI Key |
VGQJZFDHHFHHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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